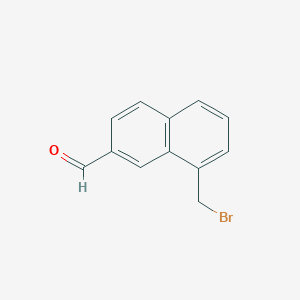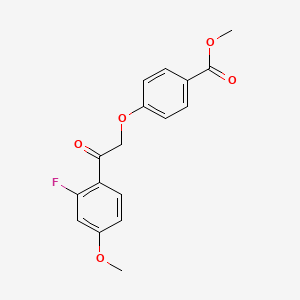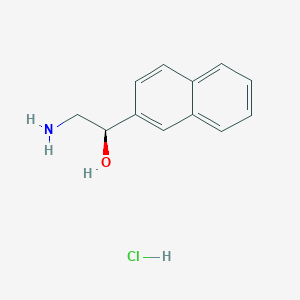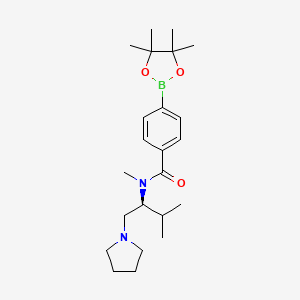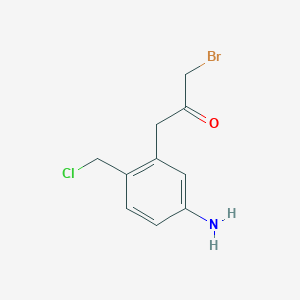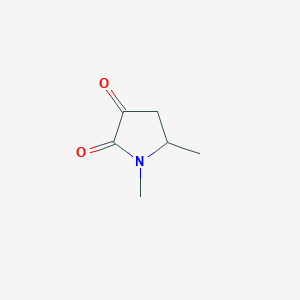
1,5-Dimethylpyrrolidine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethylpyrrolidine-2,3-dione is a chemical compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . It belongs to the class of pyrrolidine derivatives, which are known for their versatile applications in medicinal chemistry and drug discovery . This compound is characterized by a five-membered ring structure containing nitrogen and two carbonyl groups at positions 2 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dimethylpyrrolidine-2,3-dione can be synthesized through various methods. One common approach involves the reaction of 4-fluorobenzoylpyruvic acid methyl ester with a mixture of aromatic aldehyde and tryptamine . This three-component reaction yields the desired pyrrolidine-2,3-dione derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethylpyrrolidine-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the target product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrrolidine-2,3-dione derivatives .
Applications De Recherche Scientifique
1,5-Dimethylpyrrolidine-2,3-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,5-Dimethylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of penicillin-binding proteins (PBPs) in Pseudomonas aeruginosa, a Gram-negative bacterium . The compound binds to the active site of PBPs, preventing the synthesis of bacterial cell walls and leading to bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,5-Dimethylpyrrolidine-2,3-dione include:
- Pyrrolidine-2,5-dione
- Pyrrolidine-2-one
- Pyrrolizines
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two carbonyl groups at positions 2 and 3. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research applications .
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
1,5-dimethylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C6H9NO2/c1-4-3-5(8)6(9)7(4)2/h4H,3H2,1-2H3 |
Clé InChI |
YBVDHNHNVFVSLP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C(=O)N1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


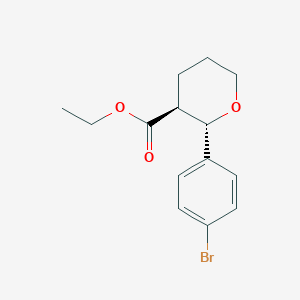
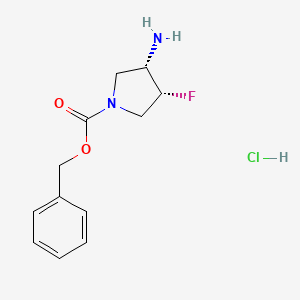
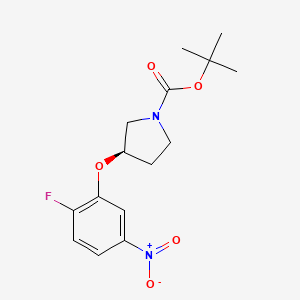

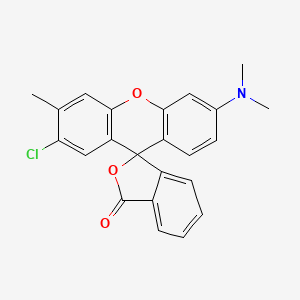

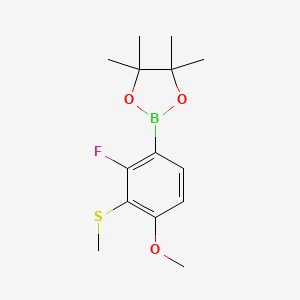
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)
